6-Pentylbicyclo[3.2.0]hept-6-EN-2-one
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Overview
Description
6-Pentylbicyclo[320]hept-6-EN-2-one is a bicyclic compound with a unique structure that includes a seven-membered ring fused to a three-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Pentylbicyclo[3.2.0]hept-6-EN-2-one can be achieved through several methods. One common approach involves the reduction of bicyclo[3.2.0]hept-2-en-6-one using dehydrogenase enzymes in whole cell preparations of fungi and yeasts . Another method includes the chemoenzymatic large-scale preparation of homochiral bicyclo[3.2.0]hept-2-en-6-one using Pseudomonas fluorescens lipase .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale chemoenzymatic processes. These processes are designed to ensure high enantiomeric excess and yield, making them suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
6-Pentylbicyclo[3.2.0]hept-6-EN-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it is widely utilized to study enantioselective Baeyer-Villiger oxidation of (±)-cis-bicyclo[3.2.0]hept-2-en-6-one .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents for Baeyer-Villiger oxidation and reducing agents for the reduction reactions. Conditions for these reactions often involve specific pH levels and temperatures to ensure optimal yields .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as chalcone derivatives when reacting with arylaldehydes .
Scientific Research Applications
6-Pentylbicyclo[3.2.0]hept-6-EN-2-one has several scientific research applications:
Chemistry: It is used to study enantioselective oxidation reactions and the synthesis of complex organic molecules.
Medicine: Research on this compound includes its potential use in developing new pharmaceuticals due to its unique chemical properties.
Industry: It is employed in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Pentylbicyclo[3.2.0]hept-6-EN-2-one involves its interaction with specific molecular targets and pathways. For instance, in enantioselective oxidation reactions, the compound acts as a substrate for enzymes like monooxygenases, leading to the formation of specific enantiomers .
Comparison with Similar Compounds
Similar Compounds
- Bicyclo[3.2.0]hept-2-en-6-one
- 7,7-Dimethylbicyclo[3.2.0]hept-2-en-6-one
Uniqueness
6-Pentylbicyclo[3.2.0]hept-6-EN-2-one is unique due to its pentyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
54396-50-8 |
---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
6-pentylbicyclo[3.2.0]hept-6-en-2-one |
InChI |
InChI=1S/C12H18O/c1-2-3-4-5-9-8-11-10(9)6-7-12(11)13/h8,10-11H,2-7H2,1H3 |
InChI Key |
WEYMHJCLCOYFLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC2C1CCC2=O |
Origin of Product |
United States |
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